DTSSP Crosslinker (disodium)

Description

Historical Development of Bifunctional Crosslinking Reagents

The evolution of crosslinking reagents began in the 1960s with the introduction of homobifunctional agents targeting primary amines. Early reagents like dimethyl suberimidate laid the groundwork for covalent protein conjugation, but their non-cleavable nature limited downstream analysis. A breakthrough emerged in 1976 with Lomant and Fairbanks' development of dithiobis(succinimidyl propionate) (DSP) , the first disulfide-containing crosslinker. DSP’s cleavable spacer arm revolutionized protein interaction studies by enabling post-crosslink dissociation under reducing conditions. However, its poor water solubility restricted applications to hydrophobic environments.

The synthesis of DTSSP in the 1980s addressed this limitation through sulfonation of DSP’s succinimidyl groups, conferring water solubility (≥10 mg/mL) and compatibility with aqueous biological systems. This modification preserved DSP’s disulfide bridge, allowing reduction with dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). DTSSP’s membrane impermeability further distinguished it as a tool for cell-surface protein crosslinking, circumventing intracellular interference.

Fundamental Role of Disulfide-Containing Crosslinkers in Structural Biology

Disulfide-based crosslinkers like DTSSP provide transient stabilization of protein complexes, enabling their isolation and characterization. The disulfide bond ($$-\text{S}-\text{S}-$$) in DTSSP’s spacer arm serves two critical functions:

- Reversibility : Cleavage under mild reducing conditions (10–50 mM DTT, pH 8.5) permits recovery of crosslinked components for downstream analyses like SDS-PAGE or mass spectrometry (MS).

- Distance Constraint : The 12.0 Å spacer arm (8-atom chain) restricts crosslinking to lysine residues within 11.4–12.6 Å, offering spatial resolution for mapping protein interfaces.

DTSSP’s sulfo-NHS esters react selectively with primary amines ($$-\text{NH}_2$$) at pH 7.0–9.0, forming stable amide bonds. This specificity minimizes off-target reactions with hydroxyl or carboxyl groups, ensuring precise conjugation.

Properties

IUPAC Name |

disodium;1-[3-[[3-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O14S4.2Na/c17-9-5-7(33(23,24)25)13(21)15(9)29-11(19)1-3-31-32-4-2-12(20)30-16-10(18)6-8(14(16)22)34(26,27)28;;/h7-8H,1-6H2,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWWBWZHHSXBNC-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCSSCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2Na2O14S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Pathway and Key Intermediates

The synthesis of DTSSP involves three primary stages:

-

Formation of Dithiobispropionic Acid :

-

Sulfonation and NHS Ester Activation :

-

Disodium Salt Formation :

Step 1: Activation of Carboxylic Acids

-

Reagents :

-

3,3′-Dithiodipropionic acid (DTDPA), sulfo-NHS, 6-chloro-2,4-dimethoxy-1,3,5-triazine (CDMT), N-methylmorpholine (NMM).

-

-

Procedure :

-

Conditions :

Step 2: Neutralization and Salt Formation

-

Reagents :

-

Sodium hydroxide (NaOH), ethanol, deionized water.

-

-

Procedure :

-

Yield :

Purification and Characterization

Purification Methods

Analytical Data

Industrial-Scale Production Considerations

Optimization of Reaction Conditions

-

Temperature Control : Maintaining ≤5°C during activation prevents premature hydrolysis of sulfo-NHS esters.

-

Moisture Sensitivity : Reactions are conducted under anhydrous conditions to avoid ester hydrolysis.

Applications and Stability

Key Applications

-

Protein Crosslinking : DTSSP stabilizes cell surface proteins without membrane permeation.

-

Nanoparticle Functionalization : Used to encapsulate proteins in redox-responsive drug delivery systems.

Comparative Analysis of Methods

| Parameter | Small-Scale Synthesis | Industrial-Scale |

|---|---|---|

| Reaction Volume | 50 mL–1 L | 100–1,000 L |

| Yield | 70–85% | 75–90% |

| Purification | Solvent precipitation | Ion-exchange chromatography |

| Sodium Hydroxide Usage | 0.5 M | 2–5 M |

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions: DTSSP Crosslinker (disodium) primarily undergoes nucleophilic substitution reactions with primary amines. The sulfo-NHS ester groups react with amines to form stable amide bonds, releasing N-hydroxysulfosuccinimide as a byproduct .

Common Reagents and Conditions:

Reagents: Primary amines, reducing agents such as dithiothreitol or 2-mercaptoethanol.

Conditions: The reactions typically occur at pH 7-9 in aqueous buffers like phosphate-buffered saline or HEPES.

Major Products: The major products of these reactions are crosslinked proteins or other biomolecules, where the amide bonds formed between the primary amines and the sulfo-NHS ester groups stabilize the crosslinked structure .

Scientific Research Applications

Protein Structural Characterization

Overview

DTSSP is extensively used in mass spectrometry-based structural biology to investigate protein-protein interactions and conformational changes. Its unique properties allow researchers to crosslink lysine residues within proteins, facilitating the identification of spatial relationships and interaction networks.

Case Studies

- Mass Spectrometry Techniques : A study demonstrated an efficient two-step LC-MALDI-TOF/TOF procedure using DTSSP to detect crosslinked peptides. The thiol-exchange dynamics were quantified using isotope-labeled DTSSP, allowing for precise identification of crosslinks and minimizing false positives due to disulfide scrambling .

- Protein Interaction Studies : DTSSP has been shown to provide reliable distance constraints in protein structures comparable to non-disulfide containing crosslinkers, enhancing the understanding of protein interactions at a molecular level .

Nanoparticle Development

Overview

DTSSP is employed in the fabrication of polymeric nanoparticles, particularly for drug delivery systems. Its redox-responsive nature allows for the design of nanoparticles that can destabilize in reductive environments, such as those found in cancer cells.

Case Studies

- Redox-Responsive Nanoparticles : Research focused on self-assembled poly(l-lysine)-grafted-poly(ethylene glycol) nanoparticles crosslinked with DTSSP showed significant destabilization upon exposure to glutathione, a common characteristic in cancerous tissues. The study highlighted that these nanoparticles could release encapsulated proteins effectively under reducing conditions, indicating potential for targeted therapeutic applications .

- Encapsulation Efficiency : Various formulations of DTSSP nanoparticles were characterized for their stability and drug release profiles. Notably, a formulation with a 7:1 copolymer to protein ratio exhibited an 81% protein release after incubation with reducing agents, demonstrating the utility of DTSSP in developing responsive drug delivery systems .

Therapeutic Applications

Overview

The ability of DTSSP to facilitate conjugation between proteins and therapeutic agents makes it valuable in the development of antibody-drug conjugates (ADCs). This application is critical in targeted cancer therapies where precision is essential.

Case Studies

- Antibody Conjugation : DTSSP has been utilized to create ADCs by linking antibodies with cytotoxic drugs. This method enhances the specificity of drug delivery while minimizing systemic toxicity, a significant advancement in cancer treatment protocols .

- Protein Stability Enhancement : The use of DTSSP in stabilizing therapeutic proteins through crosslinking has been explored, improving their shelf-life and efficacy by preventing denaturation during storage and administration .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Protein Structural Characterization | Crosslinking for mass spectrometry analysis of protein interactions | Efficient detection of crosslinked peptides; reliable distance constraints |

| Nanoparticle Development | Fabrication of redox-responsive nanoparticles for targeted drug delivery | Significant destabilization in cancerous environments; high encapsulation efficiency |

| Therapeutic Applications | Conjugation for antibody-drug conjugates enhancing specificity and stability | Improved targeting and reduced systemic toxicity |

Mechanism of Action

The mechanism of action of DTSSP Crosslinker (disodium) involves the formation of covalent amide bonds between the sulfo-NHS ester groups and primary amines on target molecules. This crosslinking stabilizes protein complexes and other biomolecular structures. The central disulfide bond in DTSSP can be cleaved by reducing agents, allowing for reversible crosslinking and the study of dynamic molecular interactions .

Comparison with Similar Compounds

Research Findings and Practical Considerations

Thiol-Exchange Artifacts in DTSSP

- Thiol-exchange occurs in cysteine-rich proteins, producing a 1:2:1 isotope pattern (vs. 1:0:1 for true crosslinks) .

- Mitigation strategies:

MS Workflow Optimization

- Isotope-labeled DTSSP enables dual validation:

- MS : 8 Da doublets distinguish crosslinks from background.

- MS/MS : 66 Da doublets confirm disulfide bond fragmentation .

Biological Activity

3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP) is a water-soluble, homobifunctional crosslinker that plays a significant role in biochemical research, particularly in the study of protein interactions and structural characterization. Its unique properties allow it to form covalent bonds with primary amines, making it a valuable tool in various applications, including proteomics and drug delivery systems.

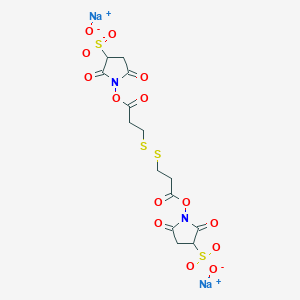

DTSSP contains two N-hydroxysuccinimide (NHS) ester groups that react with primary amines to form stable amide bonds. This crosslinker is particularly advantageous due to its thiol-cleavable nature, which allows for controlled release under reducing conditions. The structure of DTSSP is illustrated below:

The mechanism by which DTSSP functions involves the formation of covalent bonds between lysine residues in proteins. Upon reaction with DTSSP, the NHS ester groups hydrolyze, releasing N-hydroxysuccinimide and forming stable crosslinks between proteins or peptides. This process can be quantified using mass spectrometry techniques, allowing researchers to analyze protein interactions and conformational changes.

Applications in Biological Research

DTSSP is employed in various biological applications due to its ability to stabilize protein complexes and facilitate structural studies. Key applications include:

- Protein-Protein Interaction Studies : DTSSP is widely used to crosslink proteins for subsequent analysis via mass spectrometry. This technique helps elucidate protein structures and interactions within cellular environments.

- Cell Surface Protein Crosslinking : Its water solubility allows for effective crosslinking of membrane proteins without the need for organic solvents, making it suitable for live-cell studies.

- Nanoparticle Formation : DTSSP has been utilized in the development of polymeric nanoparticles for drug delivery systems, particularly those responsive to redox conditions found in cancer cells.

Case Studies

-

Structural Characterization of Proteins :

A study demonstrated the use of isotope-labeled DTSSP in a two-step LC-MALDI-TOF/TOF procedure to identify crosslinked peptides. The results showed that disulfide bond scrambling could be quantified, providing insights into protein conformations and interactions. This method allowed researchers to distinguish between true crosslinks and false positives resulting from disulfide scrambling . -

Nanoparticle Stability :

Research on poly(l-lysine)-grafted-poly(ethylene glycol) nanoparticles crosslinked with DTSSP revealed their potential for targeted drug delivery. The study found that these nanoparticles exhibited significant destabilization in the presence of glutathione, a condition prevalent in cancer cells. The nanoparticles demonstrated an 81% release rate of encapsulated proteins when exposed to reducing agents .

Data Tables

Q & A

Q. How can researchers quantify the confidence of DTSSP-derived crosslinks in low-resolution structural models?

- Methodological Answer : Calculate a scrambling score (): . Crosslinks with are high-confidence; suggest scrambling dominance .

Experimental Design

Q. What are the limitations of DTSSP in studying large protein complexes?

Q. How does DTSSP compare to non-cleavable crosslinkers like BS³ in native mass spectrometry?

- Methodological Answer : DTSSP allows disulfide reduction for simplified MS analysis, while BS³ provides irreversible links. Use DTSSP for disulfide mapping and BS³ for stable complex trapping. Cross-validation with both reagents enhances structural reliability .

Troubleshooting

Q. Why do DTSSP crosslinking yields vary between proteins with similar lysine content?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.